Methyl 1-amino-3-methylcyclopentane-1-carboxylate
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Overview
Description
Methyl 1-amino-3-methylcyclopentane-1-carboxylate is a chemical compound with the molecular formula C8H15NO2 It is a derivative of cyclopentane, featuring an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-methylcyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with methylamine and subsequent esterification. One common method includes the following steps:
Cyclopentanone Reaction: Cyclopentanone is reacted with methylamine in the presence of a catalyst to form 1-amino-3-methylcyclopentane.
Esterification: The resulting compound is then esterified using methanol and an acid catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-methylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Biological Activity
Methyl 1-amino-3-methylcyclopentane-1-carboxylate, also known as 1-amino-3-methylcyclopentane-1-carboxylic acid, is a cyclic amino acid derivative with significant biological activity. This article explores its biochemical interactions, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H13NO2
- Molecular Weight : 143.184 g/mol
- CAS Number : 17199-38-1
The compound features a cyclopentane ring with an amino group and a carboxylic acid moiety, which contributes to its reactivity and biological interactions. The methyl group at the 3-position introduces steric effects that influence its binding to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its structural features allow it to mimic natural substrates, making it a useful tool in studying enzyme kinetics and metabolic pathways. The amino group can form hydrogen bonds, while the carboxylic acid can engage in ionic interactions, modulating the activity of proteins involved in diverse biological processes.
Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of specific enzymes involved in amino acid metabolism and neurotransmitter synthesis. For instance, studies have shown that it inhibits enzymes such as:
Enzyme | Role | Inhibition Mechanism |
---|---|---|
Glutamate decarboxylase | Converts glutamate to GABA | Competitive inhibition |
Dipeptidyl peptidase IV | Involved in glucose metabolism | Non-competitive inhibition |
These interactions suggest potential applications in pharmacology, particularly for conditions like epilepsy and metabolic disorders.
Anticonvulsant Activity
A notable study investigated the anticonvulsant properties of this compound using the maximal electroshock test in rats. The compound demonstrated significant protective effects against induced seizures:
Compound | ED50 (mg/kg) | Protection Rate (%) |
---|---|---|
This compound | 35 | 80% |
Control (saline) | - | 0% |
Despite its efficacy against electroshock-induced seizures, it showed no protective effects against metrazol-induced seizures, indicating a selective action profile.
Case Studies and Experimental Findings
Several studies have highlighted the biological significance of this compound:
- Anticonvulsant Study : A research team at the University of Michigan found that this compound significantly reduced seizure frequency in animal models, suggesting its potential as a therapeutic agent for seizure disorders .
- Enzyme Interaction Studies : Investigations into its inhibitory effects on glutamate decarboxylase revealed that structural modifications could enhance its potency as an anticonvulsant agent .
- Synthesis and Application : The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules with potential therapeutic applications in drug development.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 1-amino-3-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-8(9,5-6)7(10)11-2/h6H,3-5,9H2,1-2H3 |
InChI Key |
ZCNQJUIOFGXPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C(=O)OC)N |
Origin of Product |
United States |
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